molecular formula C22H28N4O4 B14786680 tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate

tert-butyl (S)-3-methyl-4-((R)-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B14786680
M. Wt: 412.5 g/mol
InChI Key: NNRDVHOTMRLMGA-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 5-methyl-4-(®-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-methyl-4-(®-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazine and oxazine rings through cyclization reactions. Common reagents used in these steps include various amines, aldehydes, and nitriles, under conditions that may involve heating and the use of catalysts .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 5-methyl-4-(®-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups .

Scientific Research Applications

(S)-tert-Butyl 5-methyl-4-(®-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine and oxazine rings can engage in hydrogen bonding and other interactions that modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (S)-tert-Butyl 5-methyl-4-(®-1-methyl-2-oxo-1,2,3,5-tetrahydrobenzo[5,6][1,4]oxazino[3,4-c][1,2,4]triazin-9-yl)-5,6-dihydropyridine-1(2H)-carboxylate apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

tert-butyl 3-methyl-4-(1-methyl-2-oxo-3,5-dihydro-1H-[1,2,4]triazino[3,4-c][1,4]benzoxazin-9-yl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C22H28N4O4/c1-13-11-25(21(28)30-22(3,4)5)9-8-16(13)15-6-7-18-17(10-15)26-14(2)20(27)24-23-19(26)12-29-18/h6-8,10,13-14H,9,11-12H2,1-5H3,(H,24,27)

InChI Key

NNRDVHOTMRLMGA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC=C1C2=CC3=C(C=C2)OCC4=NNC(=O)C(N43)C)C(=O)OC(C)(C)C

Origin of Product

United States

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